((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 93451-42-4
VCID: VC8153964
InChI: InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29+,30+/m1/s1
SMILES: C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C30H34O6
Molecular Weight: 490.6 g/mol

((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

CAS No.: 93451-42-4

Cat. No.: VC8153964

Molecular Formula: C30H34O6

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol - 93451-42-4

Specification

CAS No. 93451-42-4
Molecular Formula C30H34O6
Molecular Weight 490.6 g/mol
IUPAC Name [(2R,3R,4S,5S,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol
Standard InChI InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29+,30+/m1/s1
Standard InChI Key OHCBJQXERNTLKZ-UHFFFAOYSA-N
SMILES C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Structural Overview and Physicochemical Properties

The compound’s molecular architecture centers on a tetrahydropyran ring (C6H11O), a six-membered oxygen-containing heterocycle. The stereochemical configuration at positions 2R, 3R, 4S, 5S, and 6S ensures spatial orientation critical for its reactivity. Three benzyloxy groups (C6H5CH2O–) occupy positions 3, 4, and 5, while an allyloxy group (CH2=CHCH2O–) resides at position 6. A hydroxymethyl group (–CH2OH) is appended to position 2, completing the structure.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number93451-42-4
Molecular FormulaC30H34O6
Molecular Weight490.6 g/mol
Purity (Typical)≥98%
SolubilitySoluble in DCM, THF, DMSO
Protective GroupsBenzyloxy (3), Allyloxy (6)

The benzyloxy groups enhance lipophilicity, facilitating solubility in organic solvents, while the allyloxy group introduces a handle for further functionalization via thiol-ene or oxidation reactions. The hydroxymethyl group serves as the primary site for glycosidic bond formation during synthetic applications.

Synthesis and Manufacturing Processes

The synthesis of ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol involves multi-step protection/deprotection strategies to achieve regioselective functionalization.

Stepwise Synthesis Protocol

  • Core Formation: A glucose derivative is subjected to acid-catalyzed cyclization to form the tetrahydropyran ring.

  • Hydroxyl Protection:

    • Benzylation (positions 3, 4, 5): Benzyl bromide (BnBr) and NaH in DMF.

    • Allylation (position 6): Allyl bromide (AllylBr) with Ag2O as a catalyst.

  • Hydroxymethyl Introduction: Oxidation of a primary alcohol to a carboxylic acid, followed by reduction to the hydroxymethyl group.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
BenzylationBnBr, NaH, DMF, 0°C → RT, 12h85%
AllylationAllylBr, Ag2O, DCM, reflux, 6h78%
ReductionNaBH4, MeOH, 0°C, 2h92%

Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Purification typically involves silica gel chromatography, with final characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} spectroscopy.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its protective groups and hydroxymethyl moiety:

  • Benzyloxy Groups: Stable under acidic and basic conditions but removable via hydrogenolysis (H2/Pd-C).

  • Allyloxy Group: Participates in olefin metathesis or ozonolysis for chain elongation or cleavage.

  • Hydroxymethyl Group: Activated as a glycosyl donor (e.g., trichloroacetimidate) for glycosidic bond formation.

Glycosylation Mechanism

In the presence of a Lewis acid (e.g., TMSOTf), the hydroxymethyl group is converted to an oxocarbenium ion intermediate, which reacts with nucleophiles (e.g., alcohols) to form glycosides. The benzyloxy groups sterically shield the β-face, favoring α-selectivity in bond formation.

Applications in Organic Synthesis

Oligosaccharide Assembly

The compound is a cornerstone in synthesizing complex carbohydrates, such as blood group antigens and microbial polysaccharides. For example, it has been used to construct the trisaccharide backbone of immunogenic glycoconjugates.

Natural Product Synthesis

In the total synthesis of digitoxin (a cardiac glycoside), this donor enabled the stereoselective attachment of the sugar moiety to the aglycone core.

Table 3: Representative Synthetic Targets

Target CompoundApplicationKey Step Enabled by Donor
Sialyl Lewis XCell adhesion inhibitorα(2→3) linkage formation
Vancomycin aglyconeAntibiotic modificationβ-glycosidic bond installation
HazardPrecautionary Measure
Skin sensitizationNitrile gloves, lab coat
Eye irritationChemical goggles
Inhalation riskFume hood usage

The compound is classified for research use only (non-human/veterinary). Spills must be neutralized with absorbent materials (e.g., vermiculite) and disposed as hazardous waste.

Comparative Analysis with Structural Analogs

Table 5: Comparison with Methoxy Analog (CAS 34212-64-1)

PropertyAllyloxy Derivative (This Compound)Methoxy Derivative
Molecular Weight490.6 g/mol464.55 g/mol
Reactive SiteAllyloxy (C6)Methoxy (C6)
Glycosylation Selectivityα:β = 4:1α:β = 1:1
Functionalization PotentialHigh (via alkene chemistry)Limited

The allyloxy group’s versatility in click chemistry and cross-metathesis renders this compound superior for modular synthesis compared to its methoxy counterpart .

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